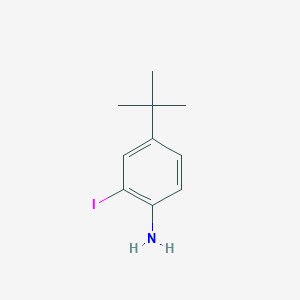

4-Tert-butyl-2-iodo-aniline

Description

The Significance of Anilines as Fundamental Building Blocks

Anilines, or aminobenzenes, are a class of organic compounds that feature an amino group attached to a benzene (B151609) ring. They serve as foundational materials in a vast range of chemical syntheses. wisdomlib.org Their utility stems from the reactivity of both the amino group and the aromatic ring, allowing for a diverse set of chemical modifications. Substituted anilines, which bear additional functional groups on the aromatic ring, are particularly important as they provide a scaffold for the construction of more complex molecular architectures. wisdomlib.orgrsc.org These compounds are key precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, pigments, and fine chemicals. lookchem.com The ability to introduce various substituents onto the aniline (B41778) ring allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for its intended application. wisdomlib.orgorganic-chemistry.org

Strategic Importance of Halogenated Anilines in Chemical Transformations

The introduction of a halogen atom onto the aniline ring dramatically expands its synthetic potential. Halogenated anilines are highly valued intermediates, primarily due to their ability to participate in a wide variety of cross-coupling reactions. nih.govrsc.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. rsc.orgnih.gov The halogen atom acts as a versatile handle, allowing for the selective introduction of various functional groups at a specific position on the aromatic ring. nih.gov This regioselectivity is often difficult to achieve through other synthetic methods. nih.govacs.org Furthermore, the type of halogen (iodine, bromine, chlorine) influences the reactivity of the compound, with iodoanilines generally being the most reactive in cross-coupling reactions. mdpi.com This tunable reactivity provides chemists with a powerful tool for strategic bond formation in the synthesis of complex target molecules. nih.gov

Focus on 4-Tert-butyl-2-iodo-aniline as a Key Intermediate

Among the vast array of halogenated anilines, this compound has garnered significant attention as a key synthetic intermediate. lookchem.com This compound possesses a unique combination of structural features: a bulky tert-butyl group at the 4-position and an iodine atom at the 2-position of the aniline ring.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄IN |

| Molecular Weight | 275.13 g/mol |

| CAS Number | 128318-63-8 |

| Boiling Point | 290.7 °C at 760 mmHg |

| Density | 1.524 g/cm³ |

This table presents key physicochemical properties of this compound.

The tert-butyl group provides steric bulk, which can influence the regioselectivity of subsequent reactions and also enhance the solubility of the compound and its derivatives in organic solvents. researchgate.net The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, makes this compound an excellent substrate for a variety of transformations. mdpi.com

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules. lookchem.comallgreenchems.com Its dual functionality, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, allows for a stepwise and controlled elaboration of the molecular structure. lookchem.com

A significant area of its application is in palladium-catalyzed reactions. For instance, it can undergo carbonylative cyclization reactions to form heterocyclic structures like 2-aryl-benzo[d] wisdomlib.orgrsc.orgoxazin-4-ones. researchgate.net It also participates in aminocarbonylation reactions in the presence of various amines to yield 2-ketoamides, which are important structural motifs in medicinal chemistry. researchgate.net

Furthermore, the amino group can be modified or protected, allowing for selective reactions at the ortho-iodo position. This strategic manipulation is crucial in multi-step syntheses.

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel compounds with potential applications in various fields. Research is ongoing to explore its utility in the development of new pharmaceuticals and agrochemicals. lookchem.comgoogle.com For example, derivatives of 4-alkyl-2-haloanilines have been shown to be useful intermediates in the synthesis of compounds with fungicidal activity. google.com

The compound also serves as a starting material for creating more complex halogenated building blocks. For instance, it can be nitrated to produce 4-(tert-butyl)-2-iodo-6-nitroaniline, further expanding its synthetic utility. evitachem.com As the demand for new and effective chemical entities in medicine and agriculture continues to grow, the importance of versatile intermediates like this compound is expected to increase. Its ability to facilitate the construction of complex and diverse molecular architectures positions it as a key player in the future of organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-tert-butyl-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJKVBYMDRNYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparations of 4 Tert Butyl 2 Iodo Aniline and Its Derivatives

Established Synthetic Routes to 4-Tert-butyl-2-iodo-aniline

The primary and most well-documented method for synthesizing this compound is through a diazotization-iodination sequence, commonly known as the Sandmeyer reaction. vulcanchem.com This classical approach offers a reliable pathway to introduce an iodine atom at a specific position on the aniline (B41778) ring.

Diazotization-Iodination Sequences (Sandmeyer Reaction)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile. organic-chemistry.org In the case of this compound synthesis, the process begins with the diazotization of 4-tert-butylaniline (B146146). vulcanchem.com

The initial step involves the reaction of 4-tert-butylaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.org This reaction converts the primary aromatic amine into a diazonium salt. organic-chemistry.orglibretexts.org

Critical to the success of this step is the careful control of reaction parameters. The temperature must be maintained at low levels, typically between 0–5°C, to prevent the unstable diazonium salt from decomposing. The molar ratio of the reactants is also crucial; a slight excess of sodium nitrite (a 1:1.1 ratio of aniline to NaNO₂) helps to ensure the complete conversion of the starting aniline.

Table 1: Critical Parameters for the Diazotization of 4-Tert-butylaniline

| Parameter | Optimal Range | Purpose |

| Temperature | 0–5°C | Prevents premature decomposition of the diazonium salt. |

| Aniline to NaNO₂ Molar Ratio | 1:1.1 | Ensures complete diazotization of the aniline. |

Following the formation of the diazonium salt, the subsequent step is the introduction of the iodine atom. This is achieved by treating the diazonium salt solution with potassium iodide (KI). vulcanchem.com The iodide ion acts as a nucleophile, displacing the diazo group to form this compound. This particular step of the Sandmeyer reaction does not require a copper catalyst. organic-chemistry.org

Reaction conditions for this iodination step are key to maximizing the yield. The reaction is often carried out in an aqueous acidic medium at a moderately elevated temperature of 20–40°C, which has been shown to produce yields greater than 85%. The use of 1.2 equivalents of potassium iodide is also a common practice to ensure efficient conversion.

Table 2: Reaction Conditions for Iodination with Potassium Iodide

| Parameter | Condition | Reported Yield (%) | Source |

| Reagent | Potassium Iodide (KI) | >85 | |

| Solvent | Aqueous Acidic Media | >85 | |

| Temperature | 20–40°C | >85 | |

| KI Stoichiometry | 1.2 equivalents | 88 |

Coupling-Reduction Cascades and Analogous Pathways

An alternative, though less direct, conceptual pathway to substituted anilines involves a coupling-reduction cascade. While not explicitly detailed for this compound, a patent for the synthesis of 2-amino-4-tert-butylphenol (B71990) provides a relevant example of this type of methodology. This process involves the diazotization of an aniline, followed by coupling with a phenol (B47542) under alkaline conditions, and finally, reductive cleavage of the resulting azo bond to yield the desired amine. Adapting this for the target molecule would theoretically involve coupling a diazotized species with a pre-iodinated phenol derivative, followed by reduction, though this specific application is speculative and not experimentally validated.

N-Boc Protection Strategies for Amino Moiety

In multi-step syntheses, it is often necessary to protect the amino group of anilines to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org

A common and efficient method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netnih.gov This reaction can be carried out under catalyst-free conditions, often in a water-acetone mixture, leading to the corresponding monocarbamate in excellent yields and with short reaction times. researchgate.net This method is advantageous as it avoids competitive side reactions. researchgate.net The protection is typically performed by reacting the amine with di-tert-butyl dicarbonate in the presence of a base. nih.gov

Enzymatic Kinetic Resolution Approaches

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution, in particular, has emerged as a highly efficient and environmentally benign method, leveraging the high stereoselectivity of enzymes. nih.gov While specific studies on the enzymatic kinetic resolution of this compound are not extensively documented, the principles can be inferred from research on structurally related compounds.

The process typically involves the selective acylation or deacylation of one enantiomer in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which is known for its broad substrate scope and excellent enantioselectivity. researchgate.netnih.gov For instance, the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was successfully achieved using CAL-B, yielding optically pure (R)- and (S)-enantiomers with high enantioselectivity (E > 200). researchgate.netnih.gov This process involves a lipase-catalyzed transesterification reaction. researchgate.netnih.gov A similar approach could theoretically be applied to a chiral derivative of this compound.

Another strategy involves a "click reaction-aided" enzymatic kinetic resolution. This method has been demonstrated for various 1-(hetero)aromatic ethanols, where enzymatic acylation is followed by a copper-catalyzed azide-alkyne cycloaddition (click reaction) to facilitate the separation of the enantiomers without the need for chromatography. rsc.org This approach highlights the potential for innovative, high-yield separations of chiral aniline derivatives.

The effectiveness of enzymatic kinetic resolution is often quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are indicative of a more efficient resolution. nih.gov The choice of solvent, acyl donor, and temperature can significantly influence the outcome of the resolution. mdpi.com

Table 1: Factors Influencing Enzymatic Kinetic Resolution

| Factor | Description | Potential Impact on Resolution of this compound Derivatives |

| Enzyme | The choice of biocatalyst is critical. Lipases are commonly used. | CAL-B is a promising candidate due to its proven efficacy with related aromatic compounds. Other lipases or esterases may also be effective. |

| Solvent | The reaction medium can affect enzyme activity and stability. | Non-polar organic solvents like MTBE or hexane (B92381) are often preferred to minimize enzyme denaturation. |

| Acyl Donor | The nature of the acylating agent can influence the reaction rate and enantioselectivity. | Simple vinyl esters (e.g., vinyl acetate) are often used as they produce a non-reactive byproduct. |

| Temperature | Reaction temperature can impact both the rate of reaction and the stability of the enzyme. | Optimal temperatures are typically in the range of 30-50 °C for many lipases. |

| Substrate Structure | The steric and electronic properties of the substrate are key determinants of enzyme recognition. | The bulky tert-butyl group and the iodine atom in this compound would present a unique substrate for enzymatic resolution, potentially leading to high selectivity. |

Advanced Synthetic Approaches and Derivatizations Utilizing 2-Iodoaniline (B362364) Scaffolds

The 2-iodoaniline scaffold is a versatile platform for the synthesis of a variety of heterocyclic compounds and complex organic molecules. The presence of both an amino group and an iodine atom on the same aromatic ring allows for a range of selective transformations.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of carbonyl groups into organic molecules. mdpi.com These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) species, followed by the insertion of carbon monoxide and subsequent reaction with a nucleophile. diva-portal.org

2-Iodoaniline derivatives can serve as bifunctional substrates in palladium-catalyzed carbonylation reactions, leading to the formation of different heterocyclic structures depending on the substituents on the aniline ring. mdpi.comresearchgate.net

In the presence of a palladium catalyst and carbon monoxide, 2-iodoanilines can react with acid chlorides in a one-pot reaction to afford 2-substituted-4H-3,1-benzoxazin-4-ones in good to excellent yields. acs.org This reaction is believed to proceed through the in-situ formation of an amide, followed by oxidative addition to palladium(0), CO insertion, and intramolecular cyclization. acs.org The use of a phosphine-free Pd(II)-NHC (N-heterocyclic carbene) complex has also been shown to be an efficient catalyst for this transformation under mild conditions. rsc.org

The nature of the substituent at the 4-position of the 2-iodoaniline ring plays a crucial role in determining the final product. For 2-iodoanilines with a hydrogen or methyl group at the 4-position, the formation of 2-aryl-benzo[d] rsc.orgresearchgate.netoxazin-4-one derivatives is favored. mdpi.comresearchgate.net However, when electron-withdrawing groups such as chloro, bromo, cyano, or nitro are present at the 4-position, the reaction can lead to the formation of dibenzo[b,f] rsc.orgrsc.org-diazocine-6,12-dione derivatives through a dimeric cyclization. mdpi.comresearchgate.net This highlights the subtle electronic effects that can govern the reaction pathway. While there are methods to synthesize unsymmetrical dibenzo[b,f] rsc.orgrsc.orgdiazocines, the direct palladium-catalyzed approach often leads to symmetrical products. nih.gov

Table 2: Influence of Substituents on Carbonylative Cyclization of 2-Iodoanilines

| 4-Substituent on 2-Iodoaniline | Major Product Type | Reference |

| -H, -CH₃ | Benzo[d] rsc.orgresearchgate.netoxazin-4-one derivatives | researchgate.net, mdpi.com |

| -Cl, -Br, -CN, -NO₂ | Dibenzo[b,f] rsc.orgrsc.org-diazocine-6,12-dione derivatives | researchgate.net, mdpi.com |

Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of amides from aryl halides. organic-chemistry.org Under certain conditions, a double insertion of carbon monoxide can occur, leading to the formation of α-ketoamides. researchgate.net This reaction is highly dependent on the reaction parameters, particularly the carbon monoxide pressure.

In the case of 2-iodoaniline derivatives, aminocarbonylation in the presence of various primary and secondary amines as nucleophiles can yield α-ketoamides as the major products. mdpi.comresearchgate.net This transformation involves the formal insertion of two carbon monoxide molecules. The chemoselectivity towards the α-ketoamide can often be increased by elevating the CO pressure. mdpi.com For example, the palladium-catalyzed aminocarbonylation of 2-iodoaniline with proline methyl ester has been shown to produce the corresponding α-ketoamide. mdpi.com Electron-rich palladium catalysts have been found to promote the formation of α-ketoamides with good yields and selectivity. researchgate.net

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. sci-hub.se

Research on the Sonogashira coupling of 4-iodoaniline (B139537) with 4-ethynylaniline (B84093) has demonstrated the synthesis of 4,4′-diaminodiphenylacetylene in quantitative yield. google.com The efficiency of the Sonogashira coupling can be influenced by the electronic nature of the substituents on the aryl halide. Electron-withdrawing groups on the aromatic ring tend to increase the rate of the reaction. collectionscanada.gc.ca For the coupling of TMS-acetylene to 4-iodoaniline, palladium(II) acetate (B1210297) in combination with excess triphenylphosphine (B44618) has been identified as an effective catalyst system. collectionscanada.gc.ca While the standard Sonogashira protocol often employs a copper(I) co-catalyst, copper-free conditions have also been developed to avoid the formation of homocoupled alkyne byproducts. sci-hub.se

Copper-catalyzed C-N bond coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of C-N bonds. mdpi.com These reactions are attractive due to the lower cost and toxicity of copper compared to palladium. jsynthchem.com

Copper-catalyzed N-arylation of amines has become an efficient method for synthesizing N-substituted aromatic compounds. mdpi.com The use of copper(I) iodide (CuI) with a ligand such as L-proline has been shown to be effective for the C-N cross-coupling of (hetero)aryl iodides with amines. mdpi.com A recyclable copper(I) catalyst immobilized on SBA-15 has been developed for the cascade C–S/C–N coupling reaction between 2-iodoanilines and 2-bromothiophenols to produce phenothiazines. rsc.org This heterogeneous catalyst can be recovered and reused multiple times without a significant loss of activity. rsc.org

Furthermore, copper-catalyzed reactions of 2-iodoanilines have been utilized in the synthesis of other heterocyclic systems. For example, a copper-catalyzed double C-S bond formation between N-benzyl-2-iodoanilines and potassium sulfide (B99878) has been developed for the synthesis of benzothiazoles. organic-chemistry.org Additionally, copper catalysts have been employed in the synthesis of benzoselenazoles from 2-iodoanilines and isoselenocyanates. jsynthchem.com

Palladium-Catalyzed Derivatizations through Cascade Carbopalladation/C-H Activation

Palladium-catalyzed cascade reactions that involve carbopalladation followed by C-H activation represent a powerful strategy for the rapid construction of complex molecular scaffolds from simple precursors. These domino reactions create multiple chemical bonds in a single operation, offering high atom and step economy. In the context of 2-iodoaniline derivatives, this methodology is particularly effective for synthesizing fused heterocyclic systems, such as polycyclic indoles.

The general mechanism initiates with the oxidative addition of the palladium(0) catalyst to the aryl-iodine bond of the 2-iodoaniline substrate. The resulting arylpalladium(II) intermediate then undergoes a carbopalladation step, typically an intramolecular insertion of a tethered alkene or alkyne. This forms a new carbon-carbon bond and a σ-alkylpalladium(II) species. The crucial step of the cascade is the subsequent intramolecular C-H activation, where the palladium center activates a nearby C-H bond, leading to the formation of a palladacycle. Finally, reductive elimination yields the polycyclic product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

While direct studies on this compound in this specific cascade are not extensively documented, research on analogous systems demonstrates the feasibility and versatility of this approach. For instance, cascade cyclizations of allene-tethered ortho-iodoanilines have been shown to produce 3,4-fused tricyclic 3-alkylidene indoline (B122111) skeletons in good to excellent yields. mdpi.com The reaction proceeds through oxidative addition, allene (B1206475) insertion to form a π-allylpalladium(II) species, and a subsequent allylic amination. mdpi.com Similarly, palladium-catalyzed intramolecular arylative dearomatization of 2-bromo-N-(furan-2-ylmethyl)anilines has been developed to create functionalized indoles, showcasing a cascade of dearomatizing arylation and ring-opening. rsc.orgsemanticscholar.org

These examples underscore the potential of using substrates like this compound in such cascades. The tert-butyl group at the 4-position would be expected to remain intact throughout the transformation, ultimately yielding a fused indole (B1671886) product bearing this bulky substituent on its benzene (B151609) ring. The conditions for these reactions are typically optimized with respect to the palladium source, ligand, base, and solvent.

Table 1: Examples of Palladium-Catalyzed Cascade Cyclizations of Substituted o-Haloanilines

| Starting Material | Catalyst System | Product | Yield (%) | Reference |

| N-(Furan-2-ylmethyl)-2-iodoaniline | Pd(PPh₃)₄, K₂CO₃ | 2-Amide-substituted indole | 77% | semanticscholar.org |

| Allene-tethered o-iodoaniline | Pd(OAc)₂, PPh₃ | 3,4-Fused tricyclic indoline | 95% | mdpi.com |

| o-Iodoaniline bearing a furan (B31954) ring | Pd(PPh₃)₄, K₂CO₃ | N-unprotected 2-amide-substituted indole | 72% | rsc.orgsemanticscholar.org |

Nickel-Catalyzed Cross-Coupling with Bifunctional Additives

In recent years, nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. A significant advancement in this area is the use of simple, inexpensive alkylamines as bifunctional additives that act as both a base and a ligand. uni-regensburg.dechemrxiv.orgchemrxiv.org This approach simplifies reaction conditions and broadens the scope of compatible nucleophiles for C-N and C-O bond formation with aryl halides like this compound. uni-regensburg.dechemrxiv.orgchemrxiv.orgjst.go.jpnih.gov

This methodology often employs a nickel-photoredox dual catalytic system, where visible light facilitates the catalytic cycle under mild conditions. uni-regensburg.dechemrxiv.org The system is effective for a wide range of nucleophiles, including phenols, anilines, aliphatic alcohols, and sulfonamides. uni-regensburg.dechemrxiv.orgchemrxiv.orgnih.gov The use of a bifunctional additive like tert-butylamine (B42293) obviates the need for complex, expensive, and often air-sensitive phosphine (B1218219) ligands, making the protocol more practical and scalable. uni-regensburg.dechemrxiv.org

The general applicability of this method suggests that this compound would be a suitable substrate for such transformations. Coupling it with various anilines or phenols would lead to the corresponding diarylamines or diaryl ethers, which are important structures in medicinal chemistry and materials science.

The success of using tert-butylamine as a dual-function additive in nickel-catalyzed cross-couplings stems from its unique structural properties. uni-regensburg.dechemrxiv.orgacs.org As a primary amine, it possesses a sufficient Lewis basicity to act as a base in the reaction, neutralizing the acid generated during the catalytic cycle. Simultaneously, its nitrogen atom can coordinate to the nickel center, functioning as a ligand. uni-regensburg.dechemrxiv.org

The steric bulk of the tertiary alkyl group is crucial to its efficacy. This bulk enhances the lability of the amine's coordination to the nickel center, which facilitates efficient ligand exchange and catalytic turnover. uni-regensburg.dechemrxiv.orgacs.org Furthermore, the large size makes undesirable side reactions like catalyst self-coupling more challenging. uni-regensburg.dechemrxiv.org Crucially, the absence of α-hydrogen atoms in tert-butylamine prevents unwanted reductive byproduct formation that can occur with other primary amines. uni-regensburg.dechemrxiv.org Despite its steric hindrance, the primary amino group maintains enough donor capacity to ensure nickel's reactivity in the key oxidative addition step. uni-regensburg.dechemrxiv.orgacs.org

Comparative studies have shown that tert-butylamine often outperforms other amines and traditional bases in these nickel-photoredox systems, leading to higher yields and cleaner reactions. For instance, in the cross-coupling of phenol, tert-butylamine provided a 94% yield, while other amines like hexylamine (B90201) led to significant self-coupling byproducts. uni-regensburg.dechemrxiv.org

Table 2: Evaluation of Different Amine Additives in Ni-Photoredox Phenol Cross-Coupling

| Amine Additive | Yield of Desired Product (%) | Key Observation | Reference |

| tert-Butylamine | 94% | Highly efficient coupling | uni-regensburg.dechemrxiv.org |

| 1-Adamantylamine | 91% | High efficiency, similar steric profile | uni-regensburg.dechemrxiv.org |

| Hexylamine | Low | Significant self-coupling of the amine | uni-regensburg.dechemrxiv.org |

| Cyclohexylamine | Low | Self-coupling to monoarylation product | uni-regensburg.dechemrxiv.org |

| DABCO | Low | Inefficient cross-coupling | uni-regensburg.dechemrxiv.org |

Larock Heteroannulation for Indole Synthesis

The Larock heteroannulation, first reported in 1991, is a highly versatile and powerful palladium-catalyzed reaction for the synthesis of substituted indoles. nih.govwikipedia.org The reaction involves the one-pot annulation of an ortho-iodoaniline derivative with a disubstituted alkyne. nih.govwikipedia.orgub.edu This method is prized for its operational simplicity, broad substrate scope, and high regioselectivity, and it does not require a protecting group on the aniline nitrogen. nih.govub.edu

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition : Pd(0) undergoes oxidative addition to the C-I bond of the 2-iodoaniline. wikipedia.orgub.edu

Alkyne Coordination and Insertion : The alkyne coordinates to the resulting arylpalladium(II) complex and undergoes a regioselective syn-insertion into the aryl-palladium bond. wikipedia.orgub.edu

Cyclization : The nitrogen atom of the aniline displaces the halide on the vinylpalladium intermediate to form a six-membered palladacycle. wikipedia.orgub.edu

Reductive Elimination : The cycle is completed by reductive elimination, which forms the indole product and regenerates the Pd(0) catalyst. wikipedia.orgub.edu

The reaction between a 2-iodoaniline, such as this compound, and an internal alkyne is the classic transformation of the Larock indole synthesis. acs.org The standard conditions typically involve a palladium(II) acetate catalyst, a carbonate or acetate base (e.g., K₂CO₃ or NaOAc), and a chloride salt like LiCl, which is often found to improve yields and reproducibility. wikipedia.orgacs.org A wide variety of functional groups on both the aniline and the alkyne are tolerated, including alkyl, aryl, silyl (B83357), and even alcohol groups. wikipedia.orgacs.org

Table 3: Examples of Larock Indole Synthesis with Various Alkynes

| 2-Iodoaniline Derivative | Alkyne | Product | Yield (%) | Reference |

| 2-Iodoaniline | 4-Octyne | 2,3-Dipropylindole | 81% | acs.org |

| 2-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | 84% | acs.org |

| N-Acetyl-2-iodoaniline | 5-Decyne | N-Acetyl-2,3-dibutylindole | 98% | acs.org |

| 2-Iodoaniline | 1-(Trimethylsilyl)-1-propyne | 3-Methyl-2-(trimethylsilyl)indole | 99% | orgsyn.org |

A key feature of the Larock heteroannulation is its high degree of regioselectivity when using unsymmetrical alkynes. ub.eduacs.org The selectivity is primarily governed by steric effects during the migratory insertion step. The bulkier substituent of the alkyne preferentially positions itself adjacent to the smaller palladium atom in the transition state, which results in the bulkier group residing at the C2-position of the final indole product. ub.edu

This steric control is highly reliable, but electronic factors can also play a role. Studies with unsymmetrical diarylacetylenes have shown that electron-withdrawing groups on one of the aryl rings direct that ring to the C2-position, while electron-donating groups favor placement at the C3-position. acs.orgresearchgate.net This electronic influence provides another layer of control over the reaction's outcome.

Furthermore, silyl groups can be used as "phantom" directing groups. A bulky trimethylsilyl (B98337) group on the alkyne will strongly direct it to the C2-position. nih.gov The resulting 2-silylindole can then be easily desilylated or used in subsequent cross-coupling reactions, providing a strategic route to 3-substituted indoles that might otherwise be difficult to access. nih.gov

Table 4: Regioselectivity in the Larock Heteroannulation

| Aniline | Unsymmetrical Alkyne | Major Regioisomer Product (C2/C3 Substituents) | Selectivity/Ratio | Reference |

| 2-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl | >99:1 | acs.org |

| 2-Iodoaniline | 1-Phenyl-4-(trifluoromethyl)phenylacetylene | 2-(p-CF₃-Ph)/3-Ph | 92:8 | acs.org |

| 2-Iodoaniline | 1-Phenyl-4-methoxyphenylacetylene | 2-Ph/3-(p-MeO-Ph) | 27:73 | acs.org |

| 2-Iodoaniline | 1-(Cyclohexylethynyl)trimethylsilane | 2-(SiMe₃)/3-Cyclohexyl | >99:1 | nih.gov |

The principles of the Larock heteroannulation have been successfully extended to solid-phase synthesis, a technique that facilitates the purification of products and is amenable to the creation of chemical libraries. ub.eduresearchgate.net In this approach, the aniline starting material is attached to a solid support, such as a polystyrene resin. ub.edu

One reported strategy involves starting with a solid-supported 3-bromo-2-iodoaniline. ub.edu The Larock heteroannulation is performed on the resin-bound substrate, followed by further diversification reactions, such as electrophilic substitution at the indole's C3-position and subsequent Suzuki or Sonogashira cross-couplings. The final, highly substituted indole products are then cleaved from the resin. This solid-phase approach allows for a streamlined, multi-step synthesis of a diverse range of indole derivatives with simplified purification at each stage. ub.eduresearchgate.net

Alternatively, heterogeneous catalysts, such as palladium complexes immobilized on silica (B1680970) or polymer-supported thiopseudourea palladium(II) complexes, can be employed. ub.eduresearchgate.net These catalysts can be easily recovered and recycled, offering a more sustainable and cost-effective method for performing the Larock reaction in solution. researchgate.net

Synthesis of Schiff Bases from Anilines

The synthesis of Schiff bases, also known as imines, from anilines is a fundamental condensation reaction in organic chemistry, typically involving the reaction of a primary amine with an aldehyde or a ketone. This reaction is versatile and can be applied to a wide range of substituted anilines, including halogenated derivatives like this compound. The general mechanism involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the aldehyde, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (azomethine group) of the Schiff base. researchgate.netfudutsinma.edu.ngjocpr.com

The reaction conditions for the synthesis of Schiff bases from anilines can be varied. A common method involves refluxing equimolar amounts of the aniline and the corresponding aldehyde in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netfudutsinma.edu.ngjocpr.com The reaction can be catalyzed by the addition of a catalytic amount of acid, such as glacial acetic acid, which facilitates the dehydration step. jocpr.comiucr.org In some instances, the reaction can proceed efficiently without a catalyst, particularly when using reactive aldehydes. iucr.org The reaction progress is often monitored by techniques like thin-layer chromatography (TLC). Upon completion, the Schiff base product, which is often a solid, can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol. researchgate.netjocpr.com

Research on the synthesis of Schiff bases from iodoanilines has demonstrated high yields. For example, the condensation of 4-iodoaniline with various substituted benzaldehydes has been reported to proceed smoothly. In one study, the reaction of 4-iodoaniline with 2-hydroxy-5-nitrobenzaldehyde (B32719) in refluxing ethanol for 15 hours afforded the corresponding Schiff base in 60% yield after purification. iucr.org Another example is the reaction of 4-iodoaniline with 4-methoxybenzaldehyde, which can be catalyzed by H-Beta zeolite to achieve yields between 85-90%. The synthesis of a Schiff base from 4-iodoaniline and 2-hydroxy-1-naphthaldehyde (B42665) has also been reported, indicating the versatility of this reaction with different aromatic aldehydes. fudutsinma.edu.ng

While specific literature detailing the synthesis of a Schiff base directly from this compound is not prevalent, the established methodologies for other iodoanilines are directly applicable. The presence of the tert-butyl group is not expected to significantly hinder the reaction, and the iodo-substituent remains stable under these conditions. Therefore, reacting this compound with an aldehyde, such as benzaldehyde, under standard Schiff base formation conditions is expected to yield the corresponding N-(substituted-benzylidene)-4-tert-butyl-2-iodo-aniline.

Table 1: Examples of Schiff Base Synthesis from Iodoanilines

| Aniline Reactant | Aldehyde Reactant | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoaniline | 2-Hydroxy-5-nitrobenzaldehyde | Ethanol | None | 15 h | 60 | iucr.org |

| 4-Iodoaniline | 4-Methoxybenzaldehyde | Methanol | H-Beta zeolite | 6 h | 85-90 | |

| 4-Iodoaniline | 2-Hydroxy-1-naphthaldehyde | Ethanol | Not specified | Not specified | Not specified | fudutsinma.edu.ng |

| 4-Iodoaniline | Halogenohydroxy substituted acetophenone | Ethanol | Not specified | Overnight | 77 | researchgate.net |

| p-Iodoaniline | 2-Hydroxy-3-formylquinoline | Not specified | Acetic acid | 4 h | Not specified | jocpr.com |

Gold-Catalyzed Tandem Reactions of 2-Alkynylanilines

Gold-catalyzed tandem reactions of 2-alkynylanilines represent a powerful strategy for the synthesis of various nitrogen-containing heterocyclic compounds, most notably indoles. beilstein-journals.orgnih.govhanyang.ac.kr These reactions typically proceed through an initial hydroamination of the alkyne moiety by the aniline nitrogen, followed by subsequent cyclization and other transformations in a single pot. The substrate for these reactions, a 2-alkynylaniline, can be prepared from the corresponding 2-iodoaniline, such as this compound, through a Sonogashira cross-coupling reaction with a terminal alkyne. nih.govmdpi.com

The Sonogashira coupling is a well-established method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govorganic-chemistry.org The reaction of a 2-iodoaniline with a terminal alkyne under these conditions provides the corresponding 2-alkynylaniline in high yield. For instance, N,N-dialkyl-2-iodoanilines have been shown to react efficiently with a variety of terminal alkynes, including those with aryl, alkyl, and silyl substituents, to afford the coupling products in high yields. nih.gov The reactivity of the aryl iodide is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally enhancing the coupling efficiency. researchgate.net

Once the 2-alkynylaniline is synthesized, it can be subjected to gold-catalyzed tandem reactions. These reactions are initiated by the activation of the alkyne by a cationic gold(I) catalyst, which facilitates the intramolecular nucleophilic attack of the aniline nitrogen. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the initial cyclization, leading to either 5-exo-dig or 6-endo-dig pathways. For example, the gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates using a [AuCl(PPh3)]/AgNTf2 catalyst system at room temperature has been shown to produce 1,2-dihydroisoquinolines. nih.gov The use of bulky gold catalysts can improve the regioselectivity for the desired 6-endo adducts. nih.gov In the context of 2-alkynylanilines, gold-catalyzed cyclization typically leads to the formation of indole derivatives. beilstein-journals.orghanyang.ac.kr These tandem processes can be highly efficient, allowing for the construction of complex molecular architectures in a single step. For instance, a gold-catalyzed one-pot sequential intramolecular hydroamination of 2-alkynylanilines followed by a 1,6-conjugate addition to p-quinonemethides has been developed for the synthesis of unsymmetrical diarylindolylmethanes. hanyang.ac.kr

Table 2: Synthesis of 2-Alkynylanilines via Sonogashira Coupling and Subsequent Gold-Catalyzed Tandem Reactions

| 2-Iodoaniline Substrate | Alkyne Substrate | Sonogashira Catalyst System | Gold Catalyst for Tandem Reaction | Product of Tandem Reaction | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N,N-Dimethyl-2-iodoaniline | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | I2 (for iodocyclization) | 3-Iodo-1-methyl-2-phenylindole | High | nih.gov |

| N,N-Dimethyl-2-iodoaniline | 1-Hexyne | PdCl2(PPh3)2, CuI, Et3N | I2 (for iodocyclization) | 2-Butyl-3-iodo-1-methylindole | 94 (coupling), 95 (cyclization) | nih.gov |

| N-Mesyl-N-methyl-2-(1-pentynyl)aniline | (Prepared from corresponding 2-iodoaniline) | Not specified | AuBr3 | 3-Mesyl-1-methyl-2-propylindole | Moderate to high | beilstein-journals.org |

| (2-Alkynyl)benzyl carbamates | (Prepared from corresponding 2-iodobenzylamines) | Not specified | [AuCl(PPh3)]/AgNTf2 | 1,2-Dihydroisoquinolines | Good | nih.gov |

| 2-Alkynylanilines | (Prepared from corresponding 2-iodoanilines) | Not specified | Gold catalyst | Unsymmetrical diarylindolylmethanes | High | hanyang.ac.kr |

Synthesis of Polyfluorinated N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline

The synthesis of polyfluorinated anilines is of significant interest due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability and binding affinity in bioactive molecules. A key method for the preparation of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline involves the nucleophilic aromatic substitution of a fluorine atom in a polyfluorinated arene by tert-butylamine. nih.govmdpi.com

Specifically, the synthesis of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline has been achieved starting from perfluoroiodobenzene. nih.govmdpi.com The reaction involves heating perfluoroiodobenzene with tert-butylamine in an autoclave at elevated temperatures. nih.gov In a reported procedure, pentafluoroiodobenzene and 2-methylpropan-2-amine (tert-butylamine) were heated in a stainless-steel autoclave at 120 °C for 90 hours. nih.gov This process leads to the selective substitution of the fluorine atom at the 4-position of the perfluoroiodobenzene ring with the tert-butylamino group, affording the desired N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline in a high yield of 91%. nih.gov The product can be isolated and purified using chromatographic techniques, such as thin-layer chromatography (TLC) with hexane as the eluent. nih.gov

This synthetic approach is a key step in the preparation of more complex polyfluorinated compounds. For instance, the resulting N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline can be further functionalized, for example, through oxidation of the amino group to a nitroxide radical, creating stable paramagnetic building blocks for use in cross-coupling reactions. nih.govmdpi.com The synthesis of related polyfluorinated N-tert-butylanilines has also been explored, often involving the reaction of a polyfluorinated arene with tert-butylamine or lithium tert-butylamide, followed by oxidation. researchgate.netdntb.gov.uamdpi.com The choice of the polyfluorinated starting material and the reaction conditions can be tailored to produce a variety of functionalized polyfluorinated aniline derivatives.

Table 3: Synthesis of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pentafluoroiodobenzene | 2-Methylpropan-2-amine | None (reagent as solvent) | 120 °C, 90 h, autoclave | N-tert-Butyl-2,3,5,6-tetrafluoro-4-iodoaniline | 91 | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Schiff base |

| Imine |

| Azomethine |

| Benzaldehyde |

| N-(substituted-benzylidene)-4-tert-butyl-2-iodo-aniline |

| 4-Iodoaniline |

| 2-Hydroxy-5-nitrobenzaldehyde |

| 4-Methoxybenzaldehyde |

| H-Beta zeolite |

| 2-Hydroxy-1-naphthaldehyde |

| Halogenohydroxy substituted acetophenone |

| p-Iodoaniline |

| 2-Hydroxy-3-formylquinoline |

| 2-Alkynylaniline |

| Indole |

| Sonogashira cross-coupling |

| Terminal alkyne |

| N,N-Dialkyl-2-iodoaniline |

| Phenylacetylene |

| 3-Iodo-1-methyl-2-phenylindole |

| 1-Hexyne |

| 2-Butyl-3-iodo-1-methylindole |

| N-Mesyl-N-methyl-2-(1-pentynyl)aniline |

| 3-Mesyl-1-methyl-2-propylindole |

| (2-Alkynyl)benzyl carbamates |

| 1,2-Dihydroisoquinolines |

| p-Quinonemethides |

| Unsymmetrical diarylindolylmethanes |

| N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline |

| Perfluoroiodobenzene |

| Pentafluoroiodobenzene |

| 2-Methylpropan-2-amine |

| tert-Butylamine |

Reactivity and Reaction Mechanisms of 4 Tert Butyl 2 Iodo Aniline in Complex Chemical Environments

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the 4-tert-butyl-2-iodoaniline molecule is fundamentally controlled by the steric bulk of the tert-butyl group and the electronic properties of the iodine atom and the amino group.

The most prominent feature influencing the regioselectivity of reactions involving 4-tert-butyl-2-iodoaniline is the significant steric hindrance exerted by the tert-butyl group at the para-position. This bulky alkyl group influences reaction kinetics and dictates the orientation of incoming reactants, often overriding electronic effects to control the final product structure. ub.edu

In palladium-catalyzed reactions such as the Larock indolization, the steric bulk of substituents is a primary factor in determining the regioselectivity of alkyne insertion. ub.edu The alkyne tends to orient itself to minimize steric strain, with the larger substituent on the alkyne positioned away from the sterically demanding aryl group of the aniline (B41778). ub.edu For instance, in reactions with tert-butyl 2-pyridyl acetylene, the substantial steric demand of the tert-butyl group directs the regiochemical outcome, favoring the formation of the sterically less hindered indole (B1671886) product. ub.edu This demonstrates that the tert-butyl group on the aniline ring plays a crucial role in concert with the substituents on the coupling partner to guide the reaction pathway. ub.edu The conformational stability of diarylamines derived from such sterically hindered anilines is also notably high, in some cases leading to atropisomerism, where rotation around the C-N bond is restricted. bris.ac.uk

The iodine atom at the ortho-position to the amino group is a key functional handle due to its electronic characteristics. Iodine is the largest and most polarizable of the common halogens, which makes the carbon-iodine (C-I) bond weaker compared to other carbon-halogen bonds. This high polarizability enhances its capacity as an excellent leaving group, a property that is fundamental to its utility in cross-coupling reactions.

The C-I bond is susceptible to oxidative addition to low-valent transition metal centers, such as Pd(0), which is often the initiating step in catalytic cycles. ub.edunih.gov While iodine is an ortho, para-directing deactivator in electrophilic aromatic substitution, its primary role in the context of cross-coupling is as a reactive site for the catalyst. The electronic nature of the substituents on the aniline ring can also influence reaction rates. For example, electron-donating groups can increase the electron density on the aryl ring, which can affect the kinetics of subsequent steps after the initial oxidative addition. rsc.org Conversely, electron-withdrawing groups can make the aryl halide more susceptible to initial oxidative addition.

Mechanistic Insights into Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 4-tert-butyl-2-iodoaniline is an exemplary substrate for a variety of these transformations. Understanding the mechanistic pathways, including the formation of key intermediates and the fundamental steps of the catalytic cycle, is crucial for optimizing reaction conditions and predicting outcomes.

In many palladium-catalyzed reactions involving ortho-substituted anilines, palladacycles are formed as key intermediates. These are cyclic compounds containing a carbon-palladium bond. The reaction of iodoanilines, such as 4-tert-butyl-2-iodoaniline, with a palladium(0) source, like [Pd(PPh₃)₄] or [Pd(dba)₂], leads to the formation of an initial aryl-palladium(II) halide complex through oxidative addition. researchgate.netscilit.comresearchgate.net

This intermediate can then undergo further transformations. In the presence of a bidentate ligand, stable monomeric complexes can be formed. researchgate.netscilit.com Depending on the reaction conditions and the nature of the substituents on the aniline's nitrogen atom, these intermediates can lead to the formation of four-membered palladacycles. researchgate.net These palladacycles are often proposed as transient intermediates in catalytic cycles, for example, in the functionalization of anilines. researchgate.net The formation of a six-membered palladacycle is a key step in the Larock heteroannulation mechanism, where the nitrogen atom displaces the halide ligand on the palladium center after alkyne insertion. ub.edu

Table 1: Examples of Palladium Intermediates from Iodoanilines

| Reactants | Ligand | Intermediate Type | Reference |

|---|---|---|---|

| IC₆H₄NRR'−2 + [Pd(PPh₃)₄] | PPh₃ | Monomeric Aryl-Pd(II) Complex | researchgate.netscilit.com |

| IC₆H₄NRR'−2 + [Pd(dba)₂] | PPh₃ | Dimeric C,N-Palladacycle | researchgate.netscilit.com |

| Iodoaniline + [Pd(dba)₂] | N,N-bidentate | Monomeric Aryl-Pd(II) Complex | researchgate.netscilit.com |

This table is illustrative of the types of intermediates formed from generic iodoanilines, which are analogous to the reactivity expected from 4-tert-butyl-2-iodoaniline.

Oxidative addition and reductive elimination are two fundamental, opposing steps that constitute the core of most palladium-catalyzed cross-coupling cycles. youtube.com

Oxidative Addition: The catalytic cycle typically commences with the oxidative addition of the aryl halide (4-tert-butyl-2-iodoaniline) to a low-valent palladium(0) complex. ub.eduyoutube.com In this step, the C-I bond is cleaved, and a new aryl-palladium(II) species is formed, with both the aryl group and the iodide now bonded to the metal center. ub.edu This process involves the oxidation of the palladium center from the 0 to the +2 state. The efficiency of this step is high for aryl iodides due to the relatively weak C-I bond. youtube.com The presence of bulky ligands on the palladium can influence the rate and success of this step. youtube.com

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. youtube.com In this process, two ligands from the palladium(II) center are coupled together, forming a new bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. ub.edu For example, in the Larock indole synthesis, after intramolecular cyclization forms a six-membered palladacycle, reductive elimination forges the new C-N bond of the indole ring. ub.edu The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium center; more sterically hindered ligands can often accelerate this step by relieving steric congestion at the metal center. youtube.com

Nucleophilicity and Reactivity in Cross-Coupling Reactions

4-tert-butyl-2-iodoaniline is a versatile substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Its reactivity is a function of the reactive C-I bond and the nucleophilic amino group.

The compound readily participates in palladium-catalyzed carbonylative cyclization reactions. For instance, in a three-component reaction with terminal alkynes and carbon monoxide (or a CO source like Fe(CO)₅), 4-quinolone derivatives can be synthesized in good yields. semanticscholar.org In these reactions, the initial oxidative addition at the C-I bond is followed by CO insertion, Sonogashira coupling with the alkyne, and subsequent intramolecular cyclization where the aniline nitrogen acts as the nucleophile to close the ring. semanticscholar.org The electronic properties of the aniline can affect reactivity; electron-donating groups on the 2-iodoaniline (B362364), for example, have been shown to exhibit higher reactivity compared to unsubstituted analogs. semanticscholar.org

The nucleophilicity of the aniline nitrogen is critical. In palladium-catalyzed aminocarbonylation reactions, various primary and secondary amines can act as external nucleophiles, leading to the formation of 2-ketoamides via a formal double carbon monoxide insertion. researchgate.netmdpi.com The inherent nucleophilicity of the aniline's amino group, however, allows it to act as an internal nucleophile in many cyclization reactions, such as the Larock indole synthesis. ub.edu The balance between intermolecular reaction with an external nucleophile and intramolecular cyclization is a key aspect of its reactivity profile. The choice of ligands and reaction conditions can steer the reaction toward one pathway over another. beilstein-journals.org For example, using different phosphine (B1218219) ligands can selectively produce either phenanthridinones or acridones from the reaction of o-iodoaniline, an alkyne, and carbon monoxide. beilstein-journals.org

Table 2: Reactivity of 2-Iodoanilines in Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partners | Key Mechanistic Steps | Product Type | Reference(s) |

|---|---|---|---|---|

| Larock Heteroannulation | Internal Alkynes | Oxidative Addition, Alkyne Insertion, Nucleophilic Displacement, Reductive Elimination | 2,3-Disubstituted Indoles | ub.edu |

| Carbonylative Cyclization | Terminal Alkynes, CO | Oxidative Addition, Carbonylation, Sonogashira Coupling, Cyclization | 4-Quinolones | semanticscholar.org |

Radical Reaction Conditions and Indole Skeleton Synthesisorganic-chemistry.org

The synthesis of the indole skeleton, a privileged scaffold in medicinal chemistry, can be achieved from 4-tert-butyl-2-iodoaniline through reaction pathways involving radical intermediates. These methods offer alternatives to traditional transition-metal-catalyzed cyclizations and can provide unique regioselectivity. Research has demonstrated the viability of forming the indole core under radical conditions through single-electron transfer (SET) mediated processes and oxidative cyclizations.

One notable approach involves a modular, transition-metal-free reaction between a 2-iodoaniline derivative, such as 4-tert-butyl-2-iodoaniline, and a ketone. sci-hub.sensf.gov This method relies on the generation of an aryl radical via a single-electron transfer, which then couples with a ketone enolate. nsf.gov A study detailed a specific protocol for this transformation, reacting 4-tert-butyl-2-iodoaniline with acetone. The reaction is promoted by 4,7-diphenylphenanthroline (also known as bathophenanthroline) in the presence of a strong base, potassium tert-butoxide (KOt-Bu), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Under these conditions at an elevated temperature, the corresponding 5-tert-butyl-2-methyl-1H-indole was synthesized in a good yield. nsf.gov Density functional theory (DFT) studies have suggested that the reaction proceeds through a process where metal coordination facilitates what would typically be a disfavored 5-endo-trig cyclization into a more accessible 7-endo-trig pathway. nsf.gov

Another strategy for indole synthesis from a 4-tert-butyl-2-iodoaniline derivative involves the oxidative cyclization of an o-allenyl aniline intermediate. In this process, the N-protected 4-tert-butyl-2-iodoaniline is first converted to its corresponding o-allenyl aniline derivative. Treatment of this substrate with an oxidant like lead(IV) acetate (B1210297) (LTA) can initiate an efficient reaction to form the indole product. Research has shown that electron-donating groups on the aniline ring, such as the 4-tert-butyl group, are well-tolerated and lead to good yields of the indole product.

The table below summarizes the conditions for a radical-based indole synthesis starting from 4-tert-butyl-2-iodoaniline.

Table 1: Radical Reaction Conditions for Indole Synthesis from 4-Tert-butyl-2-iodo-aniline

| Reactant 2 | Promoter/Oxidant | Base | Solvent | Temperature | Product | Yield (%) | Ref. |

| Acetone | Bathophenanthroline | KOt-Bu | DMSO | 80 °C | 5-tert-butyl-2-methyl-1H-indole | 75 | nsf.gov |

| N/A (from o-allenyl derivative) | Lead(IV) acetate | N/A | DCM | Room Temp. | N-protected 5-tert-butyl-3-(hydroxymethyl)-1H-indole | Good |

Note: The second entry refers to the cyclization of an N-protected o-allenyl aniline derived from 4-tert-butyl-2-iodoaniline.

Computational and Theoretical Studies of 4 Tert Butyl 2 Iodo Aniline and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted anilines and their derivatives. beilstein-journals.orgresearchgate.netresearchgate.net This powerful quantum mechanical method calculates the electronic structure of atoms and molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.net DFT methods, often paired with various functionals such as B3LYP, PW6B95-D3, or M06-2X, and basis sets like 6-311G(d,p) or def2-QZVP, are used to optimize molecular geometries, calculate vibrational frequencies, and explore the electronic landscape of these compounds. beilstein-journals.orgresearchgate.netacs.org Such calculations are essential for understanding the influence of substituents on the aniline (B41778) framework. beilstein-journals.orgresearchgate.net

The electronic structure of 4-tert-butyl-2-iodoaniline is significantly influenced by its substituents: the electron-donating tert-butyl group at the para position and the electron-withdrawing, sterically demanding iodine atom at the ortho position. DFT calculations can elucidate how these groups modulate the electron density distribution across the aromatic ring and the amino group.

Table 1: Illustrative Calculated Electronic Properties of 4-Tert-butyl-2-iodo-aniline (Note: The following data is illustrative and based on trends observed for similar substituted anilines. Specific values would require dedicated computation.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | 2.15 D | B3LYP/6-311+G(d,p) |

| Ionization Potential (eV) | 7.80 eV | wB97X-D/6-31G** |

| Electron Affinity (eV) | 0.15 eV | wB97X-D/6-31G** |

The geometry of the amino group (–NH₂) in anilines—specifically its degree of pyramidalization and its orientation relative to the ring—is a key structural feature. researchgate.net In 4-tert-butyl-2-iodoaniline, significant steric hindrance arises from the bulky tert-butyl and iodo groups flanking the amino group's environment. researchgate.net

DFT calculations are crucial for determining the most stable conformer by exploring the potential energy surface. These studies on sterically hindered amines and anilides show that bulky ortho substituents can influence the rotational barrier around the C–N bond and the planarity of the nitrogen atom. acs.orgbris.ac.uk For 4-tert-butyl-2-iodoaniline, computations would likely predict a non-planar (pyramidal) geometry for the amino group, with a defined inversion barrier. researchgate.net The large iodine atom can also lead to intramolecular interactions, such as weak N–H···I hydrogen bonds, which would further stabilize a particular conformation. researchgate.net Studies on similar systems have quantified how steric crowding can counterintuitively favor more folded conformers due to stabilizing London dispersion interactions. nih.gov

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. chemrxiv.orgimist.ma The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). chemrxiv.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For 4-tert-butyl-2-iodoaniline, the electron-donating tert-butyl group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing iodine atom would lower the energy of both orbitals, but its effect on the LUMO is typically more pronounced. DFT studies on substituted anilines consistently show that electron-donating groups increase the HOMO energy, while electron-withdrawing groups decrease it. umn.edursc.org

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on trends observed for similar substituted anilines. Specific values would require dedicated computation.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -5.10 eV | Primarily localized on the aniline ring and amino group. |

| E(LUMO) | -0.85 eV | Primarily localized on the aromatic ring, with contribution from the C-I antibonding orbital. |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from DFT calculations that illustrates the charge distribution on the molecular surface. researchgate.netdergipark.org.tr It helps identify regions that are electron-rich (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. chemrxiv.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structure concept. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding, by analyzing the "delocalization" of electron density from an occupied NBO (a donor) to an unoccupied NBO (an acceptor). dergipark.org.tr

For 4-tert-butyl-2-iodoaniline, NBO analysis would provide insights into several key features:

C–N Bond Character: It would quantify the degree of p-character and the delocalization of the nitrogen lone pair into the antibonding π* orbitals of the aromatic ring. umanitoba.ca

Hyperconjugation: The analysis would show the stabilizing interactions between the C-H σ orbitals of the tert-butyl group and the π* orbitals of the ring.

Intramolecular Hydrogen Bonding: NBO can be used to detect and quantify the strength of any weak N–H···I interaction by measuring the energy of the interaction between the nitrogen lone pair (or N-H bond) and the relevant antibonding orbital of the acceptor group. umanitoba.ca

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. acs.org It is used to calculate vertical excitation energies, which correspond to the absorption of light (UV-Vis spectrum), and to investigate the pathways of de-excitation, such as fluorescence. jksus.org

A TD-DFT study of 4-tert-butyl-2-iodoaniline would predict its UV-Vis absorption maxima (λ_max). The calculations would identify the nature of the electronic transitions, for instance, whether they are π→π* transitions within the aromatic system or involve charge transfer from the amino/alkyl-substituted ring to the iodo-substituted part. In many substituted anilines, intramolecular charge transfer (ICT) from the electron-donating amino group to an electron-accepting part of the molecule is a key feature of the excited state. acs.org TD-DFT can model the potential energy surfaces of these excited states to understand the dynamics of fluorescence and other photophysical processes. jksus.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-tert-butyl-2-iodoaniline |

| 4-chloro-2-iodoaniline |

| N-salicylidene-4-tert-butylaniline |

Band Structure and Density of States (DOS) for Crystalline Forms

The electronic properties of materials in the solid state are governed by their electronic band structure and the density of states (DOS). For organic molecules like derivatives of this compound, these computational studies are crucial for understanding and predicting conductivity, magnetic properties, and intermolecular interactions within the crystal lattice.

Detailed Research Findings:

A notable study investigated the properties of a high-spin (S=1) diradical, which was synthesized using this compound as a key intermediate building block. nsf.gov The resulting diradical derivative exhibited significant thermal stability and, remarkably, electrical conductivity in its crystalline form. nsf.gov

Computational studies using Density Functional Theory (DFT) were performed to understand the intermolecular coupling and electronic structure of this derivative in the solid state. The calculations, based on coordinates from X-ray crystallography, revealed that the ground state corresponds to an antiferromagnetic phase. nsf.gov This finding was in agreement with experimental data that determined a triplet ground state for the molecule. nsf.gov The ability of single crystals of this derivative to conduct electricity, with a measured conductivity (σ) of approximately 0.04 ± 0.01 S cm⁻¹ at room temperature, is unusual for a cross-conjugated π-system, highlighting the unique electronic characteristics imparted by its structure. nsf.gov

| Property | Finding | Method | Source |

| Ground State | Antiferromagnetic phase, Triplet (S=1) | DFT, SQUID Magnetometry, EPR | nsf.gov |

| Magnetic Moment | μ = 2.7 Bohr magnetons per molecule | DFT Calculation | nsf.gov |

| Electrical Conductivity (σ) | ~0.04 ± 0.01 S cm⁻¹ (room temp.) | Two-probe measurement | nsf.gov |

| Decomposition Onset | > 264 °C | Thermogravimetric Analysis (TGA) | nsf.gov |

This interactive table summarizes the key computational and experimental findings for a crystalline derivative of this compound.

Modeling Charge Transfer Complexation with Iodine

The interaction between aniline derivatives and iodine is a classic example of charge-transfer (CT) complexation, a fundamental concept in supramolecular chemistry. In these complexes, the aniline derivative acts as an electron donor and iodine as an electron acceptor. This interaction can be modeled using computational methods like DFT and studied experimentally through techniques such as UV-Visible spectroscopy. researchgate.net

Detailed Research Findings:

Studies on aniline and its derivatives show that the formation of a CT complex with iodine results in a new absorption band in the UV-Vis spectrum. researchgate.net The stability of this complex is quantified by the formation constant (KCT), which can be determined using the Benesi-Hildebrand equation. researchgate.net Computational modeling supports these experimental findings, predicting the elongation of the I-I bond upon complexation, which is a hallmark of the charge transfer from the amine to the iodine molecule. researchgate.net

The reaction often proceeds beyond a simple complex. The initial CT complex can evolve, leading to the formation of ionic products. gre.ac.uk In the case of tertiary amines, an immonium salt intermediate can be formed. gre.ac.uk For pyridine (B92270) derivatives like 4-tert-butylpyridine, the reaction with iodine in a polymer matrix has been shown to spontaneously form bis(4-tert-butylpyridine)iodine(I) cations. researchgate.net

Thermodynamic parameters for the complexation of various aniline derivatives with iodine have been calculated. The negative values for the Gibbs free energy (ΔG⁰) indicate that the formation of the CT complex is a spontaneous process. researchgate.net The negative enthalpy (ΔH⁰) and entropy (ΔS⁰) values suggest that the complexation is driven by exothermic and hydrophobic interactions. researchgate.net

| Parameter | Significance | Observation for Aniline Derivatives | Source |

| KCT (Formation Constant) | Measures the stability of the CT complex. | Varies with temperature and donor structure. | researchgate.net |

| ΔG⁰ (Gibbs Free Energy) | Indicates the spontaneity of complexation. | Negative values confirm spontaneity. | researchgate.net |

| ΔH⁰ (Enthalpy) | Indicates if the process is exothermic or endothermic. | Negative values indicate exothermic interaction. | researchgate.net |

| ΔS⁰ (Entropy) | Measures the change in disorder. | Negative values suggest an increase in order. | researchgate.net |

| I-I Bond Length | Indicates the strength of the donor-acceptor interaction. | Elongation is observed upon complexation. | researchgate.net |

This interactive table outlines the key parameters used to model and understand the charge-transfer complexation between aniline derivatives and iodine.

Molecular Mechanics and Conformation

Molecular mechanics is a computational method used to predict the three-dimensional structure and conformational preferences of molecules. For substituted anilines, such as this compound, these calculations are vital for understanding how bulky substituents influence molecular shape, rotational barriers, and intermolecular interactions.

Detailed Research Findings:

The conformation of aniline derivatives is heavily influenced by the nature and position of their substituents. In a study of a potent CFTR potentiator derived from an aniline core, molecular mechanics calculations were crucial in understanding its structure-activity relationship. acs.org The calculations revealed that the most stable conformation was one stabilized by an intramolecular hydrogen bond, resulting in an essentially planar structure with a significant rotational barrier of over 10 kcal/mol for the amide-quinolinone dihedral angle. This predicted conformation was later confirmed by single-crystal X-ray crystallography. acs.org

The presence of bulky groups like the tert-butyl group significantly impacts molecular conformation. Studies on N-salicylidene-4-tert-butylaniline show that such groups create a specific steric conformation and can lead to looser crystal packing. researchgate.net The conformation, particularly the dihedral angle between aromatic rings, is a critical factor determining the physical properties of the crystal. researchgate.net In complex diarylamines, the steric hindrance introduced by substituents can be so significant that it leads to atropisomerism—the existence of stable conformers due to restricted rotation around a single bond. bris.ac.uk Computational methods, alongside experimental techniques like Dynamic NMR, are used to investigate the rates of bond rotation and establish the requirements for such conformational stability. bris.ac.uk

| System Studied | Computational Method | Key Finding | Source |

| VX-770 (Aniline Derivative) | Molecular Mechanics | Favorable conformation involves an intramolecular H-bond; rotational barrier >10 kcal/mol. | acs.org |

| N-salicylidene-4-tert-butylaniline | X-ray Crystallography | The tert-butyl group influences steric conformation and crystal packing. | researchgate.net |

| Atropisomeric Diarylamines | Dynamic NMR, HPLC, Computational | Steric hindrance can lead to conformationally stable atropisomers. | bris.ac.uk |

This interactive table summarizes findings from conformational studies on derivatives containing the aniline or 4-tert-butylaniline (B146146) moiety.

Advanced Spectroscopic Characterization in Research

NMR Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-tert-butyl-2-iodo-aniline, ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the tert-butyl group. The tert-butyl group would present as a sharp singlet, integrating to nine protons, likely in the upfield region (around 1.3 ppm). The aromatic protons would appear as multiplets in the downfield region (typically 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the iodo, amino, and tert-butyl substituents. The amine protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal all the unique carbon environments in the molecule. One would expect to see signals for the two carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons), and six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry in the benzene (B151609) ring. The carbon atom bonded to the iodine would be significantly shifted due to the heavy atom effect.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~1.3 (s, 9H) | -C(CH₃)₃ |

| ~3.5-4.5 (br s, 2H) | -NH₂ |

| ~6.5-7.5 (m, 3H) | Ar-H |

| Predicted values based on analogous structures. Actual experimental data is required for definitive assignment. |

Mass Spectrometry (GC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then detected by a mass spectrometer. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov Common fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl substituent, and potentially the loss of the iodine atom or the entire tert-butyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺.

| Mass Spectrometry Technique | Expected Observation |

| GC-MS | Molecular ion peak and characteristic fragmentation patterns. nih.gov |

| HRMS | Highly accurate mass of the molecular ion for elemental formula determination. |

| ESI-MS | Predominantly the protonated molecule [M+H]⁺. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands. nih.gov The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed around 2850-3100 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present in the fingerprint region (below 1600 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2970 |

| C=C Stretch (aromatic) | 1450-1600 |

| N-H Bend (amine) | 1550-1650 |

| C-N Stretch (aromatic amine) | 1250-1360 |

UV-Visible Spectroscopy for Charge-Transfer Complexation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. While the UV-Vis spectrum of this compound itself would show absorptions characteristic of a substituted aniline (B41778), this technique is particularly insightful for studying the formation of charge-transfer (CT) complexes. Aniline derivatives are known to form CT complexes with electron acceptors like iodine. nih.gov The formation of such a complex between this compound (the electron donor) and an acceptor would be evidenced by the appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual components. The position and intensity of this CT band can provide information about the electronic properties of the donor and the strength of the donor-acceptor interaction.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The preferred orientation of the tert-butyl and amino groups relative to the aromatic ring.

Intermolecular Interactions: Details of hydrogen bonding (involving the -NH₂ group) and other non-covalent interactions that dictate the crystal packing.

This data is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Electron Paramagnetic Resonance (EPR) for Radical Species